molecular formula C12H9NO2 B8434515 5-(Furan-2-yl)-2-methylbenzoxazole

5-(Furan-2-yl)-2-methylbenzoxazole

Cat. No.: B8434515
M. Wt: 199.20 g/mol
InChI Key: VAEIMTPWOQIEAI-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-2-methylbenzoxazole is a benzoxazole derivative featuring a methyl group at the 2-position and a furan-2-yl substituent at the 5-position. Benzoxazole derivatives are heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities .

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

5-(furan-2-yl)-2-methyl-1,3-benzoxazole

InChI

InChI=1S/C12H9NO2/c1-8-13-10-7-9(4-5-12(10)15-8)11-3-2-6-14-11/h2-7H,1H3

InChI Key

VAEIMTPWOQIEAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C3=CC=CO3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Variations in Substituents

a. 5-Methyl-2-phenylbenzoxazole (CAS: 7420-86-2)

  • Core structure : Benzoxazole with 2-methyl and 5-phenyl groups.
  • Key differences : Replacing the furan-2-yl group with a phenyl ring reduces polarity and alters electronic properties.
  • Physicochemical properties : Molecular weight = 209.25 g/mol; topological polar surface area (TPSA) = 26.02 Ų .
  • Applications : Used in organic synthesis and as a precursor for fluorescent materials .

b. 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole

  • Core structure : Thiazole with furan and hydrazone substituents.
  • Key differences : Thiazole core instead of benzoxazole; nitro and chloro groups enhance electron-withdrawing effects.
  • Biological activity : Antifungal (MIC = 250 µg/mL against Candida utilis) and anticancer activity (IC₅₀ = 125 µg/mL against MCF-7 cells) .

c. 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole

  • Core structure : Pyrazole with furan and phenyl substituents.
  • Key differences : Pyrazole core with a dihydro configuration.
  • Biological activity : Anti-inflammatory activity influenced by electron-donating substituents (e.g., methoxy groups) .
Heterocyclic Derivatives with Furan Substituents

a. 5-CHLORO-2-FURAN-2-YL-1H-BENZOIMIDAZOLE (CAS: 83330-29-4)

  • Core structure : Benzoimidazole with furan and chloro substituents.
  • Key differences : Benzoimidazole core instead of benzoxazole.
  • Applications: Potential antimicrobial agent due to the chloro group’s electron-withdrawing effects .

b. 5-[2-(Furan-2-ylmethoxy)phenyl]-2-phenyltetrazole

  • Core structure : Tetrazole with furan and phenyl groups.
  • Key differences : Tetrazole core (four nitrogen atoms) vs. benzoxazole.
  • Physicochemical properties : TPSA = 87.62 Ų, indicating higher polarity .
Pharmacological and Toxicity Comparisons
Compound Core Structure Key Substituents Biological Activity (IC₅₀/MIC) Toxicity (NIH/3T3 IC₅₀) References
5-(Furan-2-yl)-2-methylbenzoxazole Benzoxazole 2-methyl, 5-furan-2-yl Data not available Data not available -
2-[2-((5-(4-Cl-2-NO₂Ph)furan-2-yl)methylene)hydrazinyl]-4-(4-FPh)thiazole Thiazole Furan, hydrazone, Cl, NO₂ MIC = 250 µg/mL (antifungal) >500 µg/mL
5-Methyl-2-phenylbenzoxazole Benzoxazole 2-methyl, 5-phenyl Fluorescent applications Not reported
5-(4-Methoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole Pyrazole Furan, 4-methoxyphenyl Anti-inflammatory (SAR-dependent) Not reported

Q & A

Q. What are the recommended synthetic routes for 5-(Furan-2-yl)-2-methylbenzoxazole, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The synthesis typically involves coupling furan-2-yl derivatives with 2-methylbenzoxazole precursors. Key steps include:
  • Cyclocondensation : Use of 2-methylbenzoxazole with furan-2-carbaldehyde under acidic conditions (e.g., H₂SO₄ or POCl₃) to form the furan-benzoxazole linkage.
  • Catalytic Optimization : Employ Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) for regioselective substitution at the 5-position of benzoxazole .
  • Solvent/Temperature : Optimize yields by testing polar aprotic solvents (DMF, DMSO) at 80–120°C and monitoring reaction progress via TLC or HPLC .

Q. How can spectroscopic techniques (FT-IR, NMR) be employed to confirm the structural integrity of this compound?

  • Methodological Answer :
  • FT-IR : Identify characteristic vibrations:
  • Benzoxazole C=N stretch (~1610–1630 cm⁻¹).
  • Furan C-O-C asymmetric stretching (~1250–1300 cm⁻¹).
  • Methyl C-H bending (~1375 cm⁻¹) .
  • NMR :
  • ¹H NMR : Look for furan protons (δ 6.2–7.5 ppm) and benzoxazole aromatic protons (δ 7.0–8.5 ppm). The methyl group (2-CH₃) appears as a singlet (~δ 2.5 ppm).
  • ¹³C NMR : Confirm benzoxazole carbons (C=N at ~150–160 ppm) and furan carbons (C-O at ~110–120 ppm) .

Q. What in vitro assays are suitable for preliminary evaluation of the compound's biological activity (e.g., antimicrobial, anticancer)?

  • Methodological Answer :
  • Antimicrobial Activity : Use the Disc-Diffusion Method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO (≤1% v/v) and measure zone-of-inhibition diameters .
  • Anticancer Screening : Employ MTT Assay (Mosmann, 1983) on cancer cell lines (e.g., HepG2, MCF-7). Dissolve the compound in DMSO, test concentrations (1–100 µM), and calculate IC₅₀ values .

Advanced Research Questions

Q. How can DFT calculations and molecular dynamics (MD) simulations be applied to predict the reactivity and stability of this compound?

  • Methodological Answer :
  • DFT Studies : Use B3LYP/6-31++G(d,p) basis sets to compute:
  • HOMO-LUMO gaps : Predict charge transfer interactions (e.g., electron-withdrawing effects of benzoxazole).
  • Molecular Electrostatic Potential (MEP) : Map nucleophilic/electrophilic sites for reactivity analysis .
  • MD Simulations : Simulate solvation (e.g., water, DMSO) using GROMACS/AMBER to assess conformational stability and ligand-target binding over 50–100 ns trajectories .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for benzoxazole derivatives with furan substituents?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups on the furan ring. Compare bioactivity trends (e.g., IC₅₀ shifts in anticancer assays) .
  • Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical moieties (e.g., benzoxazole core, furan π-system) driving activity .
  • 3D-QSAR : Develop CoMFA/CoMSIA models using steric/electrostatic fields from aligned bioactive conformers .

Q. What methodological considerations are critical when performing molecular docking studies to investigate interactions between this compound and biological targets?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with known benzoxazole affinity (e.g., p38α MAPK for anti-inflammatory activity or STAT3 for anticancer effects ).
  • Docking Protocols :

Prepare the ligand: Generate low-energy conformers (e.g., OMEGA) and assign partial charges (e.g., Gasteiger-Marsili).

Grid Generation: Define binding pockets using crystallographic data (e.g., PDB: 1CME for p38α MAPK).

Scoring Functions: Compare Glide SP/XP, AutoDock Vina, and Gold ChemPLP to validate pose rankings .

  • Post-Docking Analysis : Calculate binding free energies (MM-GBSA) and visualize interactions (e.g., hydrogen bonds with catalytic residues) .

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